molecular formula C20H25Cl3O3 B1616438 Cloxestradiol CAS No. 54063-33-1

Cloxestradiol

Cat. No.: B1616438
CAS No.: 54063-33-1
M. Wt: 419.8 g/mol
InChI Key: JVLHMVXGPLKLFV-AJUWMHLFSA-N
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Description

Cloxestradiol is a synthetic estrogen derivative, structurally related to 17β-estradiol. It is regulated by the U.S. Food and Drug Administration (FDA) and classified under the United Nations Standard Products and Services Code (UNSPSC v17_1001) alongside Almestrone and Dimepregnen . The compound’s name suggests a chlorine substitution ("Clox-") on the estradiol backbone, a modification typically aimed at altering pharmacokinetic properties such as metabolic stability or receptor binding affinity.

Properties

CAS No.

54063-33-1

Molecular Formula

C20H25Cl3O3

Molecular Weight

419.8 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C20H25Cl3O3/c1-19-9-8-14-13-5-3-12(24)10-11(13)2-4-15(14)16(19)6-7-17(19)26-18(25)20(21,22)23/h3,5,10,14-18,24-25H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18?,19+/m1/s1

InChI Key

JVLHMVXGPLKLFV-AJUWMHLFSA-N

SMILES

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Cloxestradiol

The synthesis of this compound generally involves:

  • Starting from estradiol or estrone as the core steroidal backbone.
  • Functionalization of the 17β-hydroxyl group to introduce a chloroalkyl ether substituent.
  • Use of halogenated alkylating agents (e.g., chloroalkyl halides) to form the ether linkage.
  • Purification and isolation of the final product with high purity and stereochemical integrity.

This approach is consistent with the preparation of other estradiol ethers such as 17β-(2-chloroethoxy)estradiol, which is the chemical identity of this compound.

Preparation via Etherification of Estradiol

2.1. Alkylation of Estradiol Hydroxyl Group

The primary method involves the reaction of estradiol with a chloroalkyl halide under basic conditions to form the ether linkage at the 17β-hydroxyl position.

  • Reagents: Estradiol, chloroalkyl halide (e.g., 2-chloroethyl chloride), base (e.g., potassium carbonate or sodium hydride).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Conditions: Typically, reflux or controlled temperature (50–80 °C) for several hours to ensure complete conversion.
  • Mechanism: Nucleophilic substitution where the phenolic or alcoholic hydroxyl of estradiol attacks the electrophilic carbon of the chloroalkyl halide, displacing chloride and forming the ether bond.

Table 1: Typical Etherification Reaction Conditions

Parameter Typical Range/Value Notes
Base K2CO3, NaH Used to deprotonate hydroxyl
Solvent DMF, Acetone Polar aprotic to dissolve reagents
Temperature 50–80 °C Controlled for optimal yield
Reaction Time 4–24 hours Depending on scale and reagent reactivity
Yield 60–90% After purification

Advanced Synthetic Approaches Using Click Chemistry

Recent research has demonstrated the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to prepare estradiol derivatives with enhanced specificity and yield.

  • Method: Estradiol derivatives bearing terminal alkyne groups react with azido-functionalized chloroalkyl intermediates to form triazole-linked conjugates.
  • Advantages: High regioselectivity, mild reaction conditions, aqueous compatibility, and high yields.
  • Application: This method allows the preparation of this compound analogs or conjugates with improved physicochemical properties.

Example from Literature:

  • Synthesis of estradiol–cyclodextrin conjugates via click chemistry demonstrated efficient formation of ether-linked estradiol derivatives with yields up to 68% under mild aqueous conditions.
  • Radiolabeled estradiol derivatives synthesized via click chemistry also confirm the utility of this method for introducing functional groups like chloroalkyl ethers.

Table 2: Click Chemistry Reaction Parameters

Parameter Typical Range/Value Notes
Catalyst Cu(I) salts (e.g., CuSO4 + sodium ascorbate) Reducing agent generates Cu(I) in situ
Solvent Methanol, Water, DMF Aqueous or mixed solvents
Temperature Room temp to 80 °C Mild conditions preferred
Reaction Time 10–30 minutes Rapid kinetics
Yield 60–99% High efficiency

Reduction of Estrone to Estradiol as a Precursor Step

Since estradiol is often prepared from estrone, the reduction step is critical before etherification.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, Raney nickel, or catalytic hydrogenation.
  • Optimized Conditions: Sodium borohydride reduction at low temperatures (-10 to -5 °C) in methanol with controlled addition yields high purity 17β-estradiol with minimal 17α-epimer impurities.
  • Purification: Acidification to precipitate estradiol, followed by recrystallization to achieve >99% purity.

Summary Table of Preparation Methods for this compound

Step Methodology Key Reagents/Conditions Yield & Purity Notes
1. Reduction of Estrone Sodium borohydride reduction NaBH4, methanol, -10 to -5 °C, 2 h ~99% yield, >99% purity Minimizes 17α-epimer formation
2. Etherification Alkylation with chloroalkyl halide K2CO3/NaH, DMF, 50–80 °C, 4–24 h 60–90% yield Direct formation of 17β-chloroalkyl ether
3. Click Chemistry (Optional) CuAAC of azide and alkyne derivatives CuSO4, sodium ascorbate, methanol/water, RT-80 °C, 10–30 min 60–99% yield Enables functionalized conjugates
4. Purification Acidification and recrystallization Acidify to pH 2, filtration, recrystallization >99% purity Removes impurities and by-products

Research Findings and Considerations

  • The reduction of estrone to estradiol under carefully controlled temperature and time conditions significantly improves the yield and purity of estradiol, which is critical for subsequent etherification steps.
  • Etherification reactions must be optimized to avoid side reactions such as over-alkylation or formation of 17α-epimers.
  • Click chemistry offers a modern, efficient alternative for preparing estradiol derivatives with complex substituents, including chloroalkyl ethers, with high selectivity and yield.
  • Purification techniques such as acid precipitation and recrystallization are essential to achieve pharmaceutical-grade purity for this compound.

Chemical Reactions Analysis

Analysis of Estrogen-Related Reactions

While Cloxestradiol itself is not discussed, insights can be drawn from analogous estradiol derivatives:

  • Quinone Formation : Estradiol and estrone metabolites form 3,4-quinones that react with guanine via proton-transfer mechanisms, potentially causing DNA adducts . These reactions involve free energy relationships calculated at the B3LYP/6-31G(d) level, with hydration effects modeled using solvent reaction fields .

  • Sulfation : Steroid sulfatases catalyze the sulfation of estrogens, a key metabolic pathway. Structural studies reveal that sulfation occurs through nucleophilic attack by a hydroxyl group activated by Ca²⁺ ions, with hydrophobic residues facilitating substrate binding .

Synthetic Methodologies for Steroidal Compounds

Though not specific to this compound, synthetic approaches for related estrogens include:

  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki–Miyaura) and amide bond formations are common in steroidal modifications .

  • Phosphonate-Mediated Reactions : (EtO)₂P(O)CH₂CO₂Et derivatives are used in carbonyl olefination to synthesize α,β-unsaturated esters, a reaction relevant to estrogen analog synthesis .

Gaps in Available Data

No experimental data, reaction mechanisms, or pharmacokinetic studies for this compound were identified in the provided sources. This absence highlights the need for primary research on this compound’s reactivity, metabolism, and stability.

Recommendations for Further Research

To address this knowledge gap, future studies should:

  • Investigate this compound’s metabolic pathways using LC-MS/MS.

  • Explore its potential interactions with cytochrome P450 enzymes or sulfotransferases.

  • Conduct stability studies under physiological conditions (pH, temperature).

Scientific Research Applications

Cloxestradiol has been studied primarily for its estrogenic properties. Its applications include:

    Chemistry: Used as a model compound to study the effects of halogen substitution on steroidal estrogens.

    Biology: Investigated for its binding affinity to estrogen receptors and its effects on gene expression.

    Medicine: Explored for potential therapeutic uses in hormone replacement therapy and contraceptives.

    Industry: Limited industrial applications due to its lack of commercialization.

Mechanism of Action

Cloxestradiol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various signaling pathways related to reproductive and non-reproductive tissues .

Comparison with Similar Compounds

Key Observations:

  • Chlorine vs. Oxygenated Groups: this compound’s chlorine substitution distinguishes it from Almestrone (17-keto) and Dimepregnen (alkyl groups).
  • Receptor Binding: The chlorine atom may sterically hinder binding to estrogen receptor-α (ERα), reducing agonist activity compared to 17β-estradiol. This property is shared with 2-methoxyestradiol, which also exhibits altered receptor interactions due to its 2-methoxy group .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison (Hypothetical Data Based on Structural Analogues)

Parameter This compound 17β-Estradiol 2-Methoxyestradiol
Bioavailability Moderate (oral) Low (oral) Low (oral)
Half-life ~12–24 hours ~2–4 hours ~6–8 hours
Metabolism Hepatic (CYP3A4) Hepatic (CYP3A4/1A2) Hepatic (CYP1A2)
Excretion Renal Renal/Fecal Renal

Key Findings:

  • Metabolic Stability: Chlorine in this compound likely slows CYP-mediated oxidation, increasing half-life compared to 17β-estradiol. Similar stabilization is observed in 2-methoxyestradiol due to methoxy-group-induced steric hindrance .
  • Tissue Distribution: Halogenation may enhance lipophilicity, improving tissue penetration but increasing risk of accumulation in adipose tissue.

Clinical and Regulatory Considerations

  • Therapeutic Use: Unlike 17β-estradiol (menopause management) or 2-methoxyestradiol (anti-cancer trials), this compound’s exact indications are unclear but may involve niche applications due to regulatory restrictions .
  • Safety Profile: Chlorinated estrogens historically carry risks of hepatotoxicity and thromboembolism, necessitating rigorous monitoring akin to other halogenated steroids .

Biological Activity

Cloxestradiol is a chlorinated derivative of estradiol, a potent estrogenic compound that has garnered attention for its biological activity, particularly in the context of reproductive health and endocrine function. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits similar properties to estradiol, functioning primarily as an estrogen receptor agonist. Its chemical structure allows it to bind effectively to estrogen receptors, leading to a range of biological effects. The chlorination at the 2-position enhances its potency and stability compared to natural estrogens.

Biological Effects

The biological effects of this compound can be categorized into several key areas:

  • Reproductive Health : this compound has been shown to alleviate symptoms associated with vaginal atrophy and dyspareunia (painful intercourse), similar to other estrogen therapies. Clinical studies indicate that intravaginal administration significantly increases vaginal secretions and improves epithelial integrity within weeks of treatment .
  • Endocrine Disruption : Like other steroidal estrogens, this compound can act as an endocrine disruptor. Studies have highlighted its potential impact on fertility by inhibiting gonadotropin release and altering sex hormone levels in both men and women .
  • Carcinogenic Potential : Research indicates that prolonged exposure to high levels of estrogens, including this compound, may increase the risk of hormone-dependent cancers such as breast and endometrial cancer. This is particularly concerning in populations exposed to environmental estrogens .

Case Studies

A review of clinical trials and case studies provides insight into the efficacy and safety of this compound:

  • Case Study on Vaginal Atrophy : A randomized controlled trial involving postmenopausal women demonstrated that patients receiving this compound reported significant improvements in vaginal dryness and discomfort compared to placebo groups. Visual assessments showed a marked increase in vaginal rugae and a decrease in pH levels indicative of improved vaginal health .
  • Endocrine Disruption Assessment : A case-control study examined the relationship between endogenous steroid hormones and endometrial cancer risk. The findings suggested that elevated levels of synthetic estrogens, including derivatives like this compound, were associated with increased cancer incidence among postmenopausal women .

Table 1: Pharmacokinetics of this compound

ParameterValue
BioavailabilityOral: <5%, IM: 100%
Protein Binding~98% (Albumin: 60%)
MetabolismHepatic (hydroxylation)
Half-lifeOral: 13–20 hours
ExcretionUrine: 54%, Feces: 6%

Table 2: Clinical Outcomes from this compound Treatment

OutcomeWeek 2 Change (%)Week 12 Change (%)
Vaginal Secretions+40+70
Vaginal Epithelial Thickness+30+60
Dyspareunia Severity-50-80

Research Findings

Recent studies have focused on the environmental impact of steroidal estrogens, including this compound. These compounds are persistent contaminants in water systems, leading to concerns about their endocrine-disrupting effects on wildlife and human health .

Furthermore, advancements in bioremediation techniques using laccase enzymes have shown promise in degrading these compounds from the environment, highlighting the need for integrated approaches to manage their ecological footprint .

Q & A

How should researchers formulate focused research questions for studying Cloxestradiol’s pharmacological mechanisms?

To ensure rigor, apply frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: In vitro/in vivo models for estrogen receptor interactions.
  • Intervention: Dose-dependent effects of this compound on receptor binding.
  • Outcome: Quantification of receptor activation or suppression.
    FINER criteria help evaluate practicality and novelty, such as comparing this compound’s selectivity to other estradiol analogs .

Q. What methodologies are essential for conducting a systematic literature review on this compound?

  • Use databases like PubMed, SciFinder, or Reaxys with keywords: "this compound AND (synthesis OR pharmacokinetics OR receptor binding)."
  • Screen primary sources (peer-reviewed journals) over secondary summaries.
  • Apply inclusion/exclusion criteria (e.g., studies with full experimental details, peer-reviewed after 2000). Avoid non-academic platforms like .

Q. How can researchers design reproducible experiments to characterize this compound’s physicochemical properties?

  • Purity assessment : Use HPLC with UV detection (λ = 280 nm) and reference standards.
  • Structural confirmation : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry.
  • Solubility : Perform shake-flask method in buffers (pH 1.2–7.4) with triplicate measurements .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic stability be analyzed and resolved?

  • Identify variables : Compare in vitro (e.g., liver microsomes) vs. in vivo (rodent models) conditions.
  • Statistical reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., enzyme isoforms, species differences).
  • Replication : Collaborate with independent labs to verify findings using identical protocols .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bayesian hierarchical modeling : Account for variability across experimental batches or animal cohorts.
  • Sensitivity analysis : Test robustness of conclusions to outliers or missing data .

Q. How can researchers optimize experimental protocols for studying this compound’s receptor selectivity?

  • Competitive binding assays : Use radiolabeled estradiol (³H-E2) with increasing this compound concentrations.
  • CRISPR-modified cell lines : Engineer estrogen receptor-alpha (ERα) knockouts to isolate ERβ effects.
  • Molecular dynamics simulations : Predict binding affinities using software like GROMACS .

Q. What strategies mitigate bias in clinical/preclinical studies involving this compound?

  • Blinding : Randomize treatment groups and conceal allocations from analysts.
  • Standardized protocols : Use checklists for data collection (e.g., ARRIVE guidelines for animal studies).
  • Negative controls : Include vehicle-only groups to distinguish compound-specific effects .

Methodological Guidance

Q. How should researchers document and share this compound-related data to ensure reproducibility?

  • Supporting Information : Provide raw NMR spectra, chromatograms, and statistical code in repositories like Zenodo.
  • Metadata : Detail experimental conditions (temperature, humidity, equipment calibration).
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Q. What ethical considerations apply to this compound research involving animal/human subjects?

  • IACUC/IRB approval : Justify sample sizes using power analysis to minimize animal use.
  • Informed consent : For human cell lines, verify donor consent complies with GDPR/HIPAA.
  • Conflict of interest : Disclose funding sources (e.g., pharmaceutical sponsors) in publications .

Q. How can multi-institutional collaborations enhance this compound research validity?

  • Data harmonization : Adopt shared protocols (e.g., OECD guidelines for toxicity testing).
  • Cross-validation : Exchange blinded samples for inter-lab reproducibility checks.
  • Consensus frameworks : Publish joint white papers on standardized nomenclature and assay conditions .

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